

A Comprehensive Technical Guide to Dimethyl 1H-imidazole-4,5-dicarboxylate

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Compound of Interest

Compound Name: Dimethyl 1H-imidazole-4,5-dicarboxylate

Cat. No.: B105194

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Abstract

Dimethyl 1H-imidazole-4,5-dicarboxylate is a pivotal heterocyclic compound that serves as a versatile building block in medicinal and coordination chemistry. With a molecular weight of 184.15 g/mol, this compound is instrumental in the synthesis of a variety of pharmacologically active agents. This technical guide provides an in-depth overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its significant role in the development of novel therapeutics, particularly as an intermediate in the preparation of hedgehog signaling pathway inhibitors and antiviral agents.

Physicochemical Properties of Dimethyl 1H-imidazole-4,5-dicarboxylate

The fundamental properties of **Dimethyl 1H-imidazole-4,5-dicarboxylate** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
Molecular Weight	184.15 g/mol	[1]
Molecular Formula	C ₇ H ₈ N ₂ O ₄	[1]
Appearance	White to almost white crystalline powder	
Melting Point	207 - 212 °C	
CAS Number	3304-70-9	[1]
Solubility	>27.6 [ug/mL] in aqueous solution at pH 7.4	[1]

Synthesis and Experimental Protocols

The synthesis of **Dimethyl 1H-imidazole-4,5-dicarboxylate** is typically achieved through a two-step process: the synthesis of the precursor, imidazole-4,5-dicarboxylic acid, followed by its esterification.

Part 1: Synthesis of Imidazole-4,5-dicarboxylic Acid

An economical and effective method for synthesizing imidazole-4,5-dicarboxylic acid starts from imidazole.[\[2\]](#)[\[3\]](#)

Experimental Protocol:

- **Hydroxymethylation:** Imidazole is reacted with a 2- to 5-fold molar excess of formaldehyde at a temperature ranging from 80-120 °C. This reaction is often facilitated by the presence of a strong base, such as potassium hydroxide.[\[2\]](#)
- **Oxidation:** The resulting mixture of hydroxymethylated imidazoles is then treated with nitric acid at a high temperature, typically between 100-140 °C.[\[2\]](#)[\[3\]](#)
- **Isolation:** Upon cooling, the imidazole-4,5-dicarboxylic acid crystallizes from the reaction mixture. The product is then isolated by filtration.[\[2\]](#)

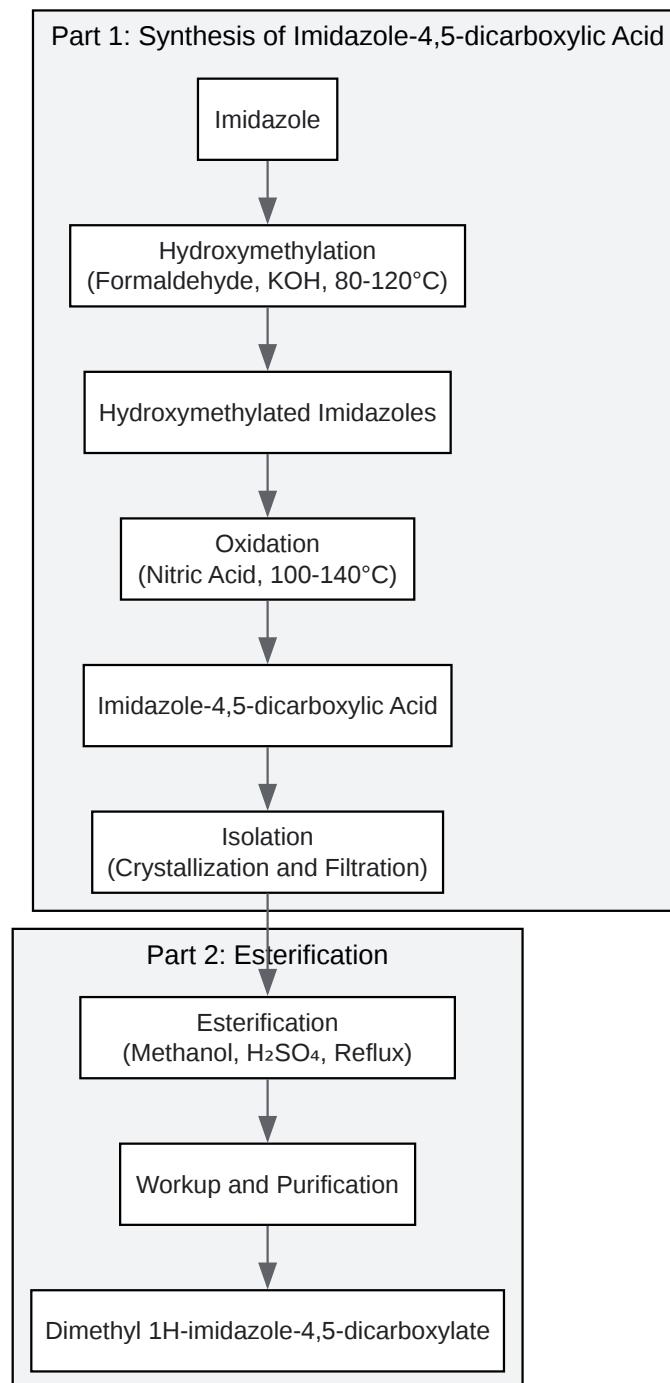
Part 2: Esterification to Dimethyl 1H-imidazole-4,5-dicarboxylate

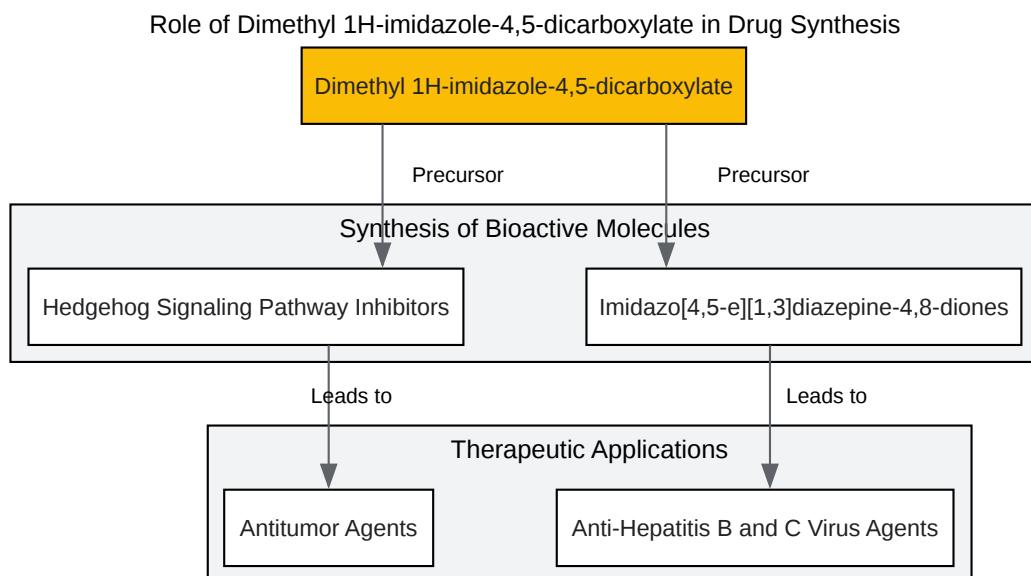
The synthesized imidazole-4,5-dicarboxylic acid is then converted to its dimethyl ester. This is a standard esterification reaction.

Experimental Protocol:

- Reaction Setup: Imidazole-4,5-dicarboxylic acid is suspended in methanol.
- Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the suspension.
- Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
- Workup: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base, such as a saturated solution of sodium bicarbonate.
- Extraction and Purification: The product is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. The crude **Dimethyl 1H-imidazole-4,5-dicarboxylate** can be further purified by recrystallization or column chromatography.

Synthesis Workflow for Dimethyl 1H-imidazole-4,5-dicarboxylate





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